molecular formula C10H11ClO B12612658 3-(3-Chlorophenyl)but-2-en-1-ol CAS No. 648425-38-1

3-(3-Chlorophenyl)but-2-en-1-ol

Cat. No.: B12612658
CAS No.: 648425-38-1
M. Wt: 182.64 g/mol
InChI Key: JUKOIAVBIISDHG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)but-2-en-1-ol is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a chlorophenyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)but-2-en-1-ol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 3-chlorobenzaldehyde reacts with crotonaldehyde in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)but-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Chlorophenyl)but-2-en-1-one or 3-(3-Chlorophenyl)but-2-enal.

    Reduction: 3-(3-Chlorophenyl)butan-1-ol.

    Substitution: Products depend on the nucleophile used, such as 3-(3-Methoxyphenyl)but-2-en-1-ol or 3-(3-Cyanophenyl)but-2-en-1-ol.

Scientific Research Applications

3-(3-Chlorophenyl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)but-2-en-1-ol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group can enhance its binding affinity and specificity for certain targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)but-2-en-1-ol: Similar structure but with the chlorine atom in the para position.

    3-(3-Bromophenyl)but-2-en-1-ol: Bromine atom instead of chlorine.

    3-(3-Methylphenyl)but-2-en-1-ol: Methyl group instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)but-2-en-1-ol is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

648425-38-1

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(3-chlorophenyl)but-2-en-1-ol

InChI

InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-5,7,12H,6H2,1H3

InChI Key

JUKOIAVBIISDHG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1=CC(=CC=C1)Cl

Origin of Product

United States

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